

structural characterization of 2-(2,3-Dichlorophenyl)benzoic acid

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Compound of Interest

Compound Name:	2-(2,3-Dichlorophenyl)benzoic acid
CAS No.:	1181385-35-2
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An In-Depth Technical Guide to the Structural Characterization of **2-(2,3-Dichlorophenyl)benzoic Acid**

Introduction

2-(2,3-Dichlorophenyl)benzoic acid is a biaryl carboxylic acid, a class of compounds with significant applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The spatial arrangement of the two phenyl rings and the presence of the carboxylic acid and dichloro-substituted moieties dictate its chemical reactivity, physical properties, and biological activity. A thorough structural characterization is therefore paramount for its identification, purity assessment, and for understanding its structure-property relationships. This guide provides a detailed overview of the key analytical techniques employed for the comprehensive structural elucidation of this molecule, framed from the perspective of a senior application scientist.

Molecular Structure and Synthesis Overview

The foundational step in characterization is understanding the molecule's connectivity. The structure consists of a benzoic acid ring connected to a 2,3-dichlorophenyl ring at the 2-position.

Caption: Molecular structure of **2-(2,3-Dichlorophenyl)benzoic acid**.

A common synthetic route to this class of compounds is the copper-catalyzed Ullmann reaction, which involves the coupling of an aryl halide with an aniline or, in this case, a variation coupling two different aryl halides.[1] This method is effective for creating the C-C bond between the two aromatic rings.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For **2-(2,3-Dichlorophenyl)benzoic acid**, the spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-8.2 ppm) and a broad singlet for the carboxylic acid proton at a downfield shift (>10 ppm). The protons on the benzoic acid ring and the dichlorophenyl ring will have distinct chemical shifts and coupling patterns, which can be resolved using high-field NMR.
- ¹³C NMR Spectroscopy: This provides information on the number of unique carbon atoms and their chemical environments. Due to the lack of symmetry, 13 distinct signals are expected. Key signals include the carboxyl carbon (~170 ppm), the carbon atoms attached to chlorine (deshielded), and the two carbons forming the biaryl bond.[2]

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.^{[2][3]} Tetramethylsilane (TMS) is typically added as an internal standard (0.0 ppm).^{[2][3]}
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Analysis:** Process the spectra to determine chemical shifts (ppm), integration (for ¹H), and coupling constants (J, in Hz).

Data Summary: Predicted NMR Shifts

Technique	Expected Chemical Shifts (ppm)
¹ H NMR	Aromatic Protons: 7.0 - 8.2 (complex multiplets) Carboxylic Acid Proton: >10 (broad singlet)
¹³ C NMR	Aromatic Carbons: 125 - 140 Carbons bonded to Cl: >130 Carboxyl Carbon: ~170

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

- **Key Vibrational Bands:**
 - **O-H Stretch (Carboxylic Acid):** A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.^[4]
 - **C=O Stretch (Carbonyl):** A strong, sharp absorption band between 1680 and 1710 cm⁻¹ for an aryl carboxylic acid.^{[4][5]}
 - **C=C Stretch (Aromatic):** Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
 - **C-Cl Stretch:** Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Data Summary: Key IR Absorption Bands

Functional Group	Expected Wavenumber (cm^{-1})
O-H (Carboxylic Acid)	2500 - 3300 (Broad)
C=O (Carbonyl)	1680 - 1710 (Strong, Sharp)
C=C (Aromatic)	1450 - 1600
C-Cl	600 - 800

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

- **Molecular Ion Peak (M^+):** The molecular weight of $\text{C}_{13}\text{H}_8\text{Cl}_2\text{O}_2$ is 282.11 g/mol. Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks. Chlorine has two main isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). This results in an $[M]^+$ peak, an $[M+2]^+$ peak, and an $[M+4]^+$ peak with a relative intensity ratio of approximately 9:6:1.
- **Fragmentation Pattern:** Common fragmentation pathways for benzoic acids include the loss of -OH (M-17), and -COOH (M-45).^[6] Loss of chlorine atoms (M-35/37) is also a possible fragmentation pathway.

Experimental Protocol: Electron Ionization (EI)-MS

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
- **Ionization:** Bombard the gaseous molecules with high-energy electrons (typically 70 eV) to form positively charged ions.
- **Mass Analysis:** Separate the ions based on their mass-to-charge ratio (m/z).
- **Detection:** Detect the abundance of each ion to generate the mass spectrum.

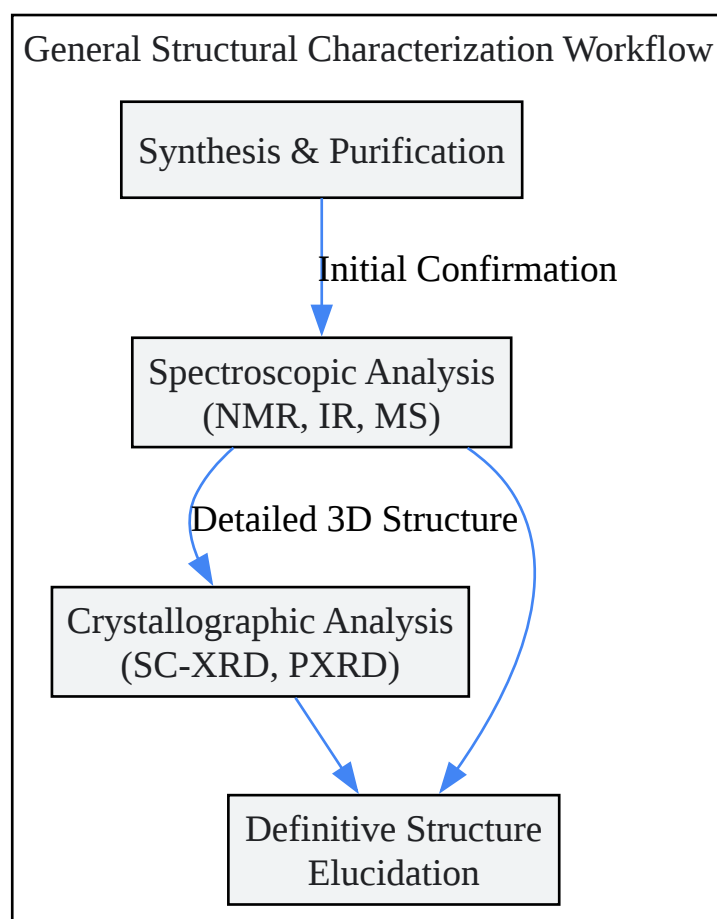
Crystallographic Characterization

While spectroscopy provides information about connectivity and functional groups, crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the absolute structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsional angles. For **2-(2,3-Dichlorophenyl)benzoic acid**, key structural insights from SC-XRD would include:

- **Dihedral Angle:** The twist angle between the two phenyl rings, which is influenced by steric hindrance from the substituents.
- **Supramolecular Assembly:** Carboxylic acids frequently form centrosymmetric hydrogen-bonded dimers in the solid state.^{[1][7]} This involves two molecules hydrogen bonding between their carboxylic acid groups.
- **Polymorphism:** The ability of a compound to exist in more than one crystalline form.^{[8][9]} Polymorphism is a known phenomenon in related benzoic acid derivatives and can be influenced by crystallization conditions.^{[1][8][10]} Different polymorphs can exhibit different physical properties.



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Caption: A generalized workflow for structural characterization.

Experimental Protocol: SC-XRD

- **Crystal Growth:** Grow single crystals of sufficient size and quality, typically by slow evaporation of a saturated solution in an appropriate solvent.
- **Data Collection:** Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
- **Structure Solution and Refinement:** Process the diffraction data to solve and refine the crystal structure, yielding a model of the atomic positions.

Powder X-ray Diffraction (PXR)

PXRD is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample. It provides a unique "fingerprint" for a specific crystalline phase. Its primary uses in this context are:

- Phase Identification: Comparing the experimental PXRD pattern to a calculated pattern from SC-XRD data confirms the bulk purity of the crystalline phase.
- Polymorphism Screening: Different polymorphs will produce distinct PXRD patterns, making it a crucial tool for identifying and differentiating between them.^{[1][8]}

Conclusion

The structural characterization of **2-(2,3-Dichlorophenyl)benzoic acid** is a multi-faceted process that relies on the synergistic application of various analytical techniques. NMR, IR, and Mass Spectrometry provide the foundational data to confirm the molecular formula and connectivity. Single-crystal and powder X-ray diffraction offer unparalleled insight into the three-dimensional structure and solid-state packing. Together, these methods provide a comprehensive and unambiguous structural elucidation, which is essential for any further research or application of this compound.

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